Cas no 2229604-29-7 (2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine)

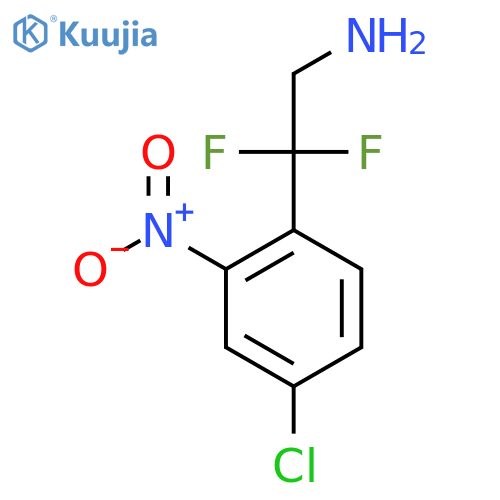

2229604-29-7 structure

商品名:2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine

2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine

- EN300-2006471

- 2229604-29-7

-

- インチ: 1S/C8H7ClF2N2O2/c9-5-1-2-6(8(10,11)4-12)7(3-5)13(14)15/h1-3H,4,12H2

- InChIKey: UDNGUNPPIFWNJN-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=C(C=1)[N+](=O)[O-])C(CN)(F)F

計算された属性

- せいみつぶんしりょう: 236.0164115g/mol

- どういたいしつりょう: 236.0164115g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 247

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 71.8Ų

2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2006471-0.5g |

2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine |

2229604-29-7 | 0.5g |

$1124.0 | 2023-09-16 | ||

| Enamine | EN300-2006471-0.05g |

2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine |

2229604-29-7 | 0.05g |

$983.0 | 2023-09-16 | ||

| Enamine | EN300-2006471-0.1g |

2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine |

2229604-29-7 | 0.1g |

$1031.0 | 2023-09-16 | ||

| Enamine | EN300-2006471-0.25g |

2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine |

2229604-29-7 | 0.25g |

$1078.0 | 2023-09-16 | ||

| Enamine | EN300-2006471-10.0g |

2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine |

2229604-29-7 | 10g |

$5037.0 | 2023-05-27 | ||

| Enamine | EN300-2006471-2.5g |

2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine |

2229604-29-7 | 2.5g |

$2295.0 | 2023-09-16 | ||

| Enamine | EN300-2006471-10g |

2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine |

2229604-29-7 | 10g |

$5037.0 | 2023-09-16 | ||

| Enamine | EN300-2006471-1.0g |

2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine |

2229604-29-7 | 1g |

$1172.0 | 2023-05-27 | ||

| Enamine | EN300-2006471-5.0g |

2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine |

2229604-29-7 | 5g |

$3396.0 | 2023-05-27 | ||

| Enamine | EN300-2006471-1g |

2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine |

2229604-29-7 | 1g |

$1172.0 | 2023-09-16 |

2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine 関連文献

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

2229604-29-7 (2-(4-chloro-2-nitrophenyl)-2,2-difluoroethan-1-amine) 関連製品

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬